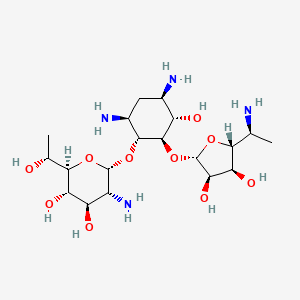
Fluorescein-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
This compound is a fluorescein dye derivative containing a DBCO group . The molecular formula of this compound is C39H27N3O6S .Chemical Reactions Analysis
This compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .Wissenschaftliche Forschungsanwendungen
In-vitro-Markierung von zellulären Zielproteinen
Fluorescein-DBCO ermöglicht die spezifische Markierung von zellulären Zielproteinen in vitro. Diese Anwendung ist entscheidend für die Untersuchung der Bindung von Arzneimittelzielen mit Arzneimittel-Surrogaten in lebenden Zellen {svg_1}. Durch die Visualisierung der Proteinlokalisation und -bewegung innerhalb von Zellen können Forscher Einblicke in zelluläre Prozesse und Proteininteraktionen gewinnen.
In-vivo-Molekularbildgebung
Die Verwendung von this compound in der in-vivo-Molekularbildgebung ermöglicht eine effiziente und effektive Visualisierung biologischer Prozesse in lebenden Organismen {svg_2}. Diese Anwendung ist besonders wichtig für diagnostische Zwecke und therapeutisches Monitoring, da sie die Verfolgung molekularer Veränderungen in Echtzeit ermöglicht.
Ex-vivo-Gewebeanalyse
Die Ex-vivo-Gewebeanalyse mit this compound kann verwendet werden, um molekulare Werkzeuge zu entwickeln, die zum Verständnis der Gewebsentwicklung, Krankheitsdiagnostik und therapeutischen Überwachung beitragen {svg_3}. Diese Anwendung ist für die translationale Forschung von Bedeutung, die In-vitro-Studien und klinische Anwendungen verbindet.
Fluoreszenzmarkierung von Biomolekülen
This compound wird zur Fluoreszenzmarkierung von Azid-markierten Biomolekülen mittels spannungsinduzierter Alkin-Azid-Click-Chemie (SPAAC) verwendet {svg_4}. Diese Anwendung ist unerlässlich für die Visualisierung und Verfolgung von Biomolekülen in verschiedenen Forschungsumgebungen, von der Grundlagenforschung bis hin zur angewandten biomedizinischen Forschung.
Entwicklung neuer Fluoreszenz-Sonden
Forscher verwenden this compound bei der Entwicklung neuer Fluoreszenz-Sonden, um die Struktur und photophysikalischen Eigenschaften von fluoreszierenden Molekülen zu untersuchen {svg_5}. Diese Sonden werden dann in der molekularen Bildgebung, molekularen Diagnostik und chemischen Biologie eingesetzt, wodurch das Verständnis dieser Bereiche erweitert wird.
Arzneimittel-Abgabesysteme
This compound kann in Arzneimittel-Abgabesysteme integriert werden, um die gezielte Abgabe von Therapeutika zu ermöglichen {svg_6}. Durch die Anbindung an Medikamente oder Medikamententräger ermöglicht this compound die Visualisierung der Medikamentenverteilung und -freisetzung, wodurch die Präzision von Behandlungsstrategien erhöht wird.
Wirkmechanismus
Target of Action
Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are azide-tagged biomolecules . The DBCO group in this compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
Mode of Action
This compound operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the formation of antibody-drug conjugates (ADCs) . The DBCO group in this compound reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Pharmacokinetics
It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage between the DBCO group in this compound and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .
Action Environment
The action of this compound is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst
Safety and Hazards
When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Eigenschaften
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDVMJBPDYXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)


![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)


